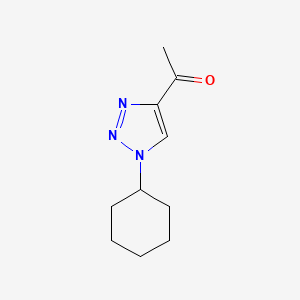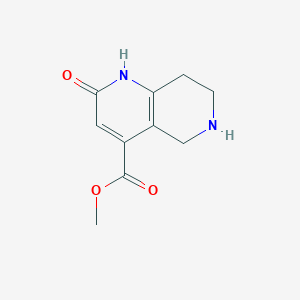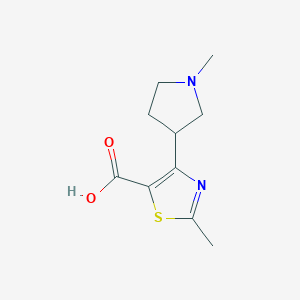![molecular formula C15H19NO4 B13172154 2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid](/img/structure/B13172154.png)
2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid is an organic compound characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a methylcyclopentane carboxylic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions or through the use of carboxylation reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The compound may also interact with enzymes or receptors, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-([(Benzyloxy)carbonyl]amino)-2-hydroxyacetic acid: Similar structure with a hydroxy group instead of a methyl group.
2-([(Benzyloxy)carbonyl]amino)ethylboronic acid: Contains a boronic acid group, offering different reactivity and applications.
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
1-methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)18)9-5-8-12(15)16-14(19)20-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
KAMXKPXWGMACMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
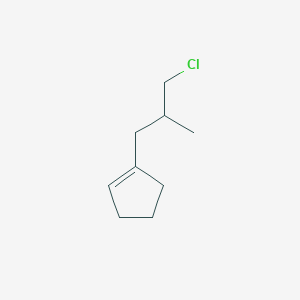
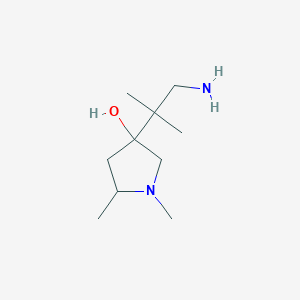
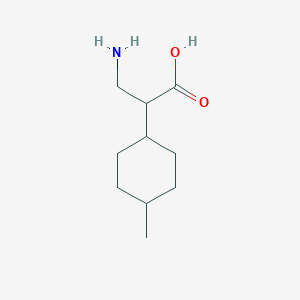
![6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13172101.png)

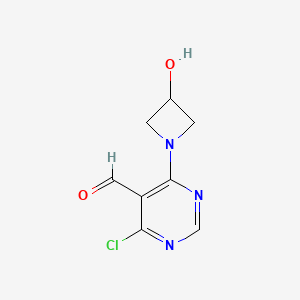
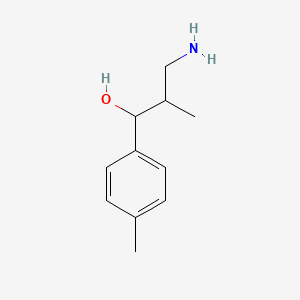
![6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide](/img/structure/B13172126.png)

